1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide
Description
1-[(3-Formylphenyl)sulfanyl]-N,N-dimethylformamide is a sulfur-containing aromatic compound characterized by a formyl group (-CHO) at the 3-position of the phenyl ring, linked via a sulfanyl (-S-) group to the N,N-dimethylformamide (DMF) moiety. The formyl group confers unique reactivity, enabling participation in condensation reactions (e.g., Schiff base formation), which are critical in coordination chemistry and drug design .
Properties
IUPAC Name |
S-(3-formylphenyl) N,N-dimethylcarbamothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-11(2)10(13)14-9-5-3-4-8(6-9)7-12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYGYQYUCJSPOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)SC1=CC=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, toxicity profiles, and therapeutic potentials based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by a formyl group attached to a phenyl ring, with a sulfur atom linking it to the dimethylformamide (DMF) moiety. This structural configuration may influence its reactivity and biological interactions.
Research indicates that compounds similar to this compound can exhibit various biological activities such as:
- Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains, suggesting potential use as antimicrobial agents.
- Hepatotoxicity : As observed with DMF, exposure can lead to liver damage. Studies indicate that hepatotoxic effects are mediated through oxidative stress and metabolic activation involving cytochrome P450 enzymes .
Toxicological Profile
The toxicological assessment of DMF highlights several key findings relevant to the safety profile of related compounds:
- Acute Toxicity : DMF is classified as having low acute toxicity in mammals; however, repeated exposure can lead to significant health effects .
- Chronic Effects : Long-term inhalation studies have demonstrated liver injury and altered enzyme levels in exposed animals. For instance, increases in serum liver enzymes were noted after exposure to high concentrations .
Case Studies
A notable case involved a worker exposed to DMF who developed autoimmune hepatitis, underscoring the potential for severe adverse effects resulting from occupational exposure . This case illustrates the importance of monitoring and regulating exposure levels in industrial settings.
In Vitro Studies
In vitro assays have demonstrated that compounds similar to this compound can induce apoptosis in cancer cell lines. The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to cell death .
In Vivo Studies
Animal studies have shown that exposure to DMF leads to dose-dependent liver damage. Significant histopathological changes were observed at higher concentrations, including necrosis and inflammation .
Data Tables
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., -CHO, -NO₂) increase electrophilicity, making the compound more reactive in nucleophilic substitution or condensation reactions .
- Electron-donating groups (e.g., -NH₂) improve solubility in polar solvents and enable participation in hydrogen bonding, which is advantageous in pharmaceutical formulations .
Comparative Reactivity :
- The 3-formylphenyl derivative is likely more reactive in condensation reactions than its amino or nitro analogs due to the aldehyde's electrophilicity.
- Chloro-nitro derivatives (e.g., ) may require controlled conditions to prevent side reactions from the nitro group's redox activity.
Physicochemical Properties
Bioactivity and Toxicity
- Hemolytic Potential: demonstrates that structural modifications in sulfanylpropanamide derivatives significantly affect hemolytic activity. For instance, electron-withdrawing groups like -SO₂ and -Cl correlate with higher toxicity, likely due to increased membrane disruption .
- DMF-Related Toxicity : highlights DMF's hepatotoxicity in occupational exposures. While the sulfanyl-phenyl group may mitigate DMF's metabolic conversion to toxic intermediates, the formyl group's reactivity could introduce new toxicophores .
Preparation Methods
Vilsmeier-Haack Reaction for Formylation
The Vilsmeier-Haack reaction is a common method for introducing a formyl group into aromatic rings. It involves the reaction of an aromatic compound with a mixture of phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF).
| Reagents | Conditions | Product |
|---|---|---|
| POCl3, DMF | Heat | Formylated aromatic compound |
Sulfur Linkage Formation
The formation of a sulfanyl linkage typically involves the reaction of a thiol with a halogenated compound. This can be facilitated by various catalysts or under basic conditions.
| Reagents | Conditions | Product |
|---|---|---|
| Thiol, Halogenated compound | Base (e.g., NaOH), Catalyst (e.g., CuI) | Sulfanyl compound |
Challenges and Considerations
- Selectivity : Ensuring the selective introduction of the formyl group and the sulfanyl linkage without unwanted side reactions.
- Yield Optimization : Maximizing the yield of each step to ensure an efficient overall synthesis.
- Purification : Given the complexity of the molecule, purification methods such as chromatography may be necessary.
Data Tables
Due to the lack of specific synthesis data for 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide , we can only provide general information on related reactions:
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Vilsmeier-Haack | POCl3, DMF, Aromatic compound | Heat | Formylated aromatic compound |
| Sulfur Linkage Formation | Thiol, Halogenated compound | Base, Catalyst | Sulfanyl compound |
Research Findings
- N,N-Dimethylformamide (DMF) is a versatile reagent in organic synthesis, serving as a solvent and a source of formyl groups.
- Sulfur-containing compounds are often synthesized through thiol-halogen reactions, which can be catalyzed by metals like copper.
Q & A
Basic: What synthetic strategies are effective for preparing 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide?
Methodological Answer:
The compound can be synthesized via nucleophilic aromatic substitution (SNAr) between 3-formylphenyl thiol and a halogenated N,N-dimethylformamide derivative (e.g., chloroformamide).
- Step 1: Generate the thiolate anion by deprotonating 3-formylthiophenol with a base (e.g., NaH or KOH) in anhydrous DMF .
- Step 2: React the thiolate with a chloroformamide derivative under inert conditions (N₂ atmosphere) at 60–80°C for 6–12 hours.
- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm purity by HPLC (>95%).
Key Considerations: Steric hindrance from the formyl group may require elevated temperatures or catalytic iodide (KI) to accelerate substitution .
Basic: How should researchers characterize this compound spectroscopically?
Methodological Answer:
- ¹H/¹³C NMR:
- Mass Spectrometry (HRMS):
- IR Spectroscopy:
Advanced: What are the thermal decomposition pathways of this compound under pyrolysis conditions?
Methodological Answer:
Pyrolysis at 400–600°C (modeled via DFT calculations and TGA-MS) reveals:
- Primary Pathway: Cleavage of the sulfanyl bond (S–C), releasing 3-formylbenzenethiol and N,N-dimethylformamide fragments.
- Secondary Reactions:
Advanced: How does the sulfanyl group influence reactivity in cross-coupling reactions?
Methodological Answer:
The sulfanyl group acts as a directing group and ligand in transition-metal catalysis:
- Palladium-Catalyzed Coupling: Facilitates C–H activation at the ortho position of the aryl ring. For example, Suzuki-Miyaura coupling with arylboronic acids requires Pd(OAc)₂ and SPhos ligand .
- Oxidative Reactions: The sulfur atom stabilizes radical intermediates, enabling selective oxidation to sulfoxides (e.g., using mCPBA) .
Contradictions: Competing coordination of the formamide carbonyl group can reduce catalytic efficiency—optimize ligand-to-metal ratios .
Advanced: What environmental degradation pathways are observed for this compound?
Methodological Answer:
- Microbial Degradation: Aminobacter ciceronei strains hydrolyze the formamide group via amidases, yielding dimethylamine and 3-formylbenzenethiol. The latter undergoes aerobic oxidation to sulfonic acids .
- Abiotic Degradation:
- Photolysis under UV light (λ = 254 nm) cleaves the S–C bond, with a half-life of ~4 hours in aqueous solution.
- Hydrolysis at pH > 9 results in formamide cleavage (t₁/₂ = 12 hours at 25°C) .
Ecotoxicology: Dimethylamine byproducts are toxic to aquatic organisms (LC₅₀ for fish = 12 mg/L); monitor NH₃/NH₄⁺ levels in wastewater .
Basic: Which solvents are optimal for reaction optimization with this compound?
Methodological Answer:
- Polar Aprotic Solvents: DMF or DMSO enhance solubility (log P = 1.2) and stabilize transition states in SNAr reactions.
- Avoid Protic Solvents: Methanol/water mixtures promote hydrolysis of the formamide group.
- Phase-Transfer Systems: Use toluene/water with TBAB for biphasic reactions requiring mild conditions .
Advanced: How can computational modeling predict reactive sites for functionalization?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
